An In-depth Technical Guide to N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionine and the Role of S-Trityl Protection in Peptide Synthesis
An In-depth Technical Guide to N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionine and the Role of S-Trityl Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionine (Fmoc-L-Met-OH), a key building block in solid-phase peptide synthesis (SPPS). It also addresses the theoretical application and chemical principles of S-trityl protection on the methionine side chain, resulting in N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine (Fmoc-Met(Trt)-OH). While specific experimental data for Fmoc-Met(Trt)-OH is not widely available, this guide extrapolates from the well-documented chemistry of its constituent parts to provide a thorough understanding for researchers in peptide chemistry and drug development.
Core Principles and Chemical Properties
In modern peptide synthesis, the Fmoc/tBu strategy is predominant. This strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids, and acid-labile groups for the permanent protection of reactive side chains.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionine (Fmoc-L-Met-OH) is the standard derivative for incorporating methionine into a peptide sequence using Fmoc-based solid-phase synthesis. The thioether side chain of methionine is susceptible to oxidation, but it is generally considered sufficiently stable under standard SPPS conditions and is therefore typically used without a protecting group.
Below is a summary of the key chemical properties of Fmoc-L-Met-OH.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₁NO₄S | [1] |
| Molecular Weight | 371.45 g/mol | [1] |
| Appearance | White to off-white powder or crystal | |
| Melting Point | 121-123 °C | [1] |
| Optical Rotation [α]20/D | -29.5 ± 1.5° (c = 1% in DMF) | [1] |
| Solubility | Soluble in DMF and other common organic solvents for peptide synthesis. | |
| Purity (HPLC) | ≥98.0% | [1] |
The Trityl (Trt) Protecting Group is a bulky, acid-labile protecting group used for the side chains of several amino acids, including cysteine, histidine, asparagine, and glutamine.[2] Its key features are its stability to the basic conditions used for Fmoc group removal and its lability to mild acidic conditions, making it orthogonal to the Fmoc group.[2]
While not commonly used for methionine, the theoretical N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine (Fmoc-Met(Trt)-OH) would offer protection to the methionine side chain from oxidation. The properties of the trityl group are summarized below.
| Property | Description | References |
| Chemical Nature | Triphenylmethyl group, bulky and acid-labile. | [2] |
| Application | Side-chain protection of amino acids in Fmoc-SPPS. | [2] |
| Stability | Stable to basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal. | [2] |
| Cleavage Conditions | Removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA). | [2][3] |
Experimental Protocols
The following protocols are representative of standard procedures in Fmoc-based solid-phase peptide synthesis and are applicable to the use of Fmoc-L-Met-OH and other Trityl-protected amino acids.
Standard Fmoc-SPPS Cycle
This protocol outlines the sequential steps for the addition of a single amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.
-
Drain the reaction vessel and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat the cycle for each amino acid in the peptide sequence.
Cleavage and Global Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: A common mixture is Reagent K: Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v).[4] Triisopropylsilane (TIS) is often used as a scavenger, especially for Trityl groups.[5] A typical cocktail with TIS is TFA/TIS/Water (95:2.5:2.5).[6]
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Wash the peptide-bound resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations of Key Processes
The following diagrams illustrate the core concepts of the Fmoc-SPPS workflow and the principle of orthogonal protection.
Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis.
References
- 1. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
